Diethylamine-d11

Description

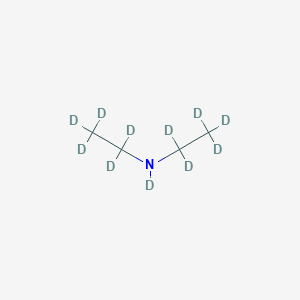

Structure

3D Structure

Properties

IUPAC Name |

N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-REUZILGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728261 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-51-6 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Diethylamine-d11

Physicochemical Profiling, Isotopic Integrity, and Analytical Applications[1]

Executive Summary

Diethylamine-d11 (CAS 1173019-51-6) is the fully deuterated isotopologue of diethylamine, a secondary amine widely employed as a pharmacophore in drug development and a precursor in organic synthesis.[1][2][3][4][5] With a molecular formula of

This technical guide provides a rigorous analysis of its molecular weight characteristics, distinguishing between monoisotopic mass (critical for mass spectrometry) and average molecular weight (critical for gravimetric preparation).[1] Furthermore, it addresses the thermodynamic instability of the N-D bond in protic environments—a frequent source of experimental error in quantitative analysis.[1]

Part 1: Molecular Weight & Isotopic Stoichiometry[1]

For researchers using this compound as a surrogate internal standard, relying on a generic "molecular weight" is insufficient.[1] The distinction between Average Molecular Weight and Monoisotopic Mass is paramount for accurate stoichiometry and mass spectral deconvolution.[1]

1.1 Atomic Mass Constants

Calculations are based on IUPAC standard atomic weights and NIST isotopic masses:

-

Carbon-12 (

): 12.00000 u[1] -

Nitrogen-14 (

): 14.00307 u[1] -

Deuterium (

or D): 2.01410 u[1] -

Standard Carbon (

): 12.011 u[1] -

Standard Nitrogen (

): 14.007 u[1]

1.2 Calculation of this compound (

)[1]

| Parameter | Calculation Logic | Value | Application |

| Monoisotopic Mass | 84.1582 u | Mass Spectrometry (MS) Used to set precursor ion ( | |

| Average Molecular Weight | 84.20 g/mol | Gravimetry Used for calculating molarity when weighing the neat liquid for stock solutions.[1] | |

| Mass Shift ( | +11.07 u | Chromatographic Co-elution Ensures separation of isotopic envelopes to prevent "cross-talk" in MS detection.[1] |

Part 2: Synthesis & Manufacturing Pathways[1]

The synthesis of this compound requires anhydrous, fully deuterated precursors to prevent proton contamination.[1] The industrial standard involves the catalytic amination of Ethanol-d6.[1]

2.1 Reaction Mechanism

The process utilizes a dehydration-amination cycle over an acidic alumina catalyst at elevated temperatures (

Figure 1: Catalytic synthesis of this compound from perdeuterated ethanol and ammonia.[1] Note that D2O is produced, requiring rigorous distillation to maintain isotopic purity.

Part 3: Critical Handling – The Labile Deuterium

A common failure mode in the use of this compound is the inadvertent "loss" of the d11 label to d10.[1] The amine deuteron (

3.1 The Exchange Phenomenon

If this compound is exposed to humid air or dissolved in a non-deuterated protic solvent (e.g.,

This results in a mixture of This compound and Diethylamine-d10 .[1]

Figure 2: Isotopic degradation pathway.[1] In aqueous mobile phases, this compound effectively behaves as Diethylamine-d10.[1]

3.2 Mitigation Protocol

To preserve the d11 state during handling:

-

Storage: Store in flame-sealed ampoules or break-seal flasks under Argon.

-

Solvent Choice: Use anhydrous aprotic solvents (e.g., DMSO-d6, Acetonitrile-d3) for stock preparation.[1]

-

Analysis: If analyzing in aqueous LC-MS mobile phases, monitor the d10 transition . The N-D will exchange to N-H in the mobile phase, making the effective internal standard

(Mass = 83.15 u).[1]

Part 4: Analytical Applications

4.1 Mass Spectrometry Internal Standard (IS)

This compound is the "Gold Standard" IS for the quantification of Diethylamine (DEA) and N-Nitrosodiethylamine (NDEA) in pharmaceutical impurities analysis (sartan/ranitidine contamination).[1]

-

Co-elution: The d11 analog co-elutes with the analyte but is mass-resolved.[1]

-

Fragmentation: In Electron Impact (EI) or Electrospray Ionization (ESI), the fragmentation pattern shifts predictably.[1]

Common MRM Transitions (ESI+):

-

Analyte (DEA):

(Loss of -

IS (DEA-d11):

(Loss of -

IS (DEA-d10):

(If N-D exchanges to N-H in mobile phase)[1]

Protocol Recommendation: When setting up an LC-MS method using water/methanol gradients, always tune for the d10 mass (m/z 84.2) rather than the d11 mass (m/z 85.2), unless the entire system is anhydrous. This ensures the method is robust against isotopic exchange.[1]

References

-

National Institute of Standards and Technology (NIST) .[1] Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory.[1] [Link]

-

PubChem . This compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

European Medicines Agency (EMA) .[1] Nitrosamine impurities in human medicinal products. EMA Assessment Report.[1] [Link][1]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Commercial Diethylamine-d11 for Researchers and Drug Development Professionals

In the precise and demanding world of scientific research and pharmaceutical development, the use of stable isotope-labeled compounds is not merely a technical choice but a foundational pillar of accuracy and reliability. Among these, deuterated compounds have emerged as indispensable tools, particularly in quantitative analysis using mass spectrometry. Diethylamine-d11, a deuterated analog of diethylamine, offers a significant mass shift and chemical similarity to its unlabeled counterpart, making it an excellent internal standard for a variety of applications. This guide provides an in-depth technical overview of commercially available this compound, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to source, handle, and effectively utilize this vital reagent.

The Critical Role of this compound in Modern Analytics

Diethylamine is a secondary amine that finds use as a solvent, a rubber accelerator, and in the organic synthesis of resins, dyes, pesticides, and pharmaceuticals. Its presence as a potential impurity or metabolite necessitates sensitive and accurate detection methods. The use of this compound as an internal standard in chromatographic and mass spectrometric analyses is a prime example of leveraging isotopic labeling for robust quantification.

The fundamental principle behind its efficacy lies in the near-identical chemical and physical properties of this compound and unlabeled diethylamine. They co-elute in chromatographic systems and exhibit similar ionization efficiencies in a mass spectrometer. However, the mass difference of 11 daltons allows for their clear differentiation by the mass analyzer, enabling precise correction for variations in sample preparation, injection volume, and instrument response.

Sourcing High-Purity this compound: A Comparative Landscape of Commercial Suppliers

The quality of a deuterated standard is paramount to the integrity of experimental data. Several reputable suppliers specialize in the synthesis and certification of isotopically labeled compounds. When selecting a supplier, researchers should consider not only the listed purity but also the comprehensiveness of the analytical data provided in the Certificate of Analysis (CoA).

| Supplier | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity (%) | Available Documentation | Notes |

| Sigma-Aldrich (Merck) | ≥98 | ≥98 (CP) | Certificate of Analysis, Safety Data Sheet | A well-established supplier with a broad range of products and extensive documentation readily available online. |

| CDN Isotopes | ≥99 | Not consistently specified | Certificate of Analysis, Safety Data Sheet | Specializes in deuterated compounds and often offers high isotopic enrichment. |

| Cambridge Isotope Laboratories, Inc. (CIL) | High Purity Available | High Purity Available | Certificate of Analysis, Technical Data Sheets | A leading manufacturer of stable isotopes and cGMP-grade products, often considered a primary source. |

| Toronto Research Chemicals (TRC) | High Purity Available | High Purity Available | Certificate of Analysis, Analytical Data Package | Offers a wide range of complex organic chemicals, including isotopically labeled standards. |

| LGC Standards | Varies by product | Varies by product | Certificate of Analysis | A major supplier of reference materials, often providing well-characterized standards. |

| Amerigo Scientific | 98% (CP) | Not specified | Product Webpage | A distributor for various life science products. |

Expert Insight: While a high atom % D is crucial, the chemical purity should not be overlooked. Impurities in the deuterated standard can interfere with the analysis of the target analyte. Always scrutinize the CoA for any reported impurities and their levels.

Decoding the Certificate of Analysis: A Guarantee of Quality

The Certificate of Analysis is the most critical document accompanying a deuterated standard. It provides a detailed summary of the quality control testing performed on a specific batch. A comprehensive CoA for this compound should include the following:

-

Identity Confirmation: Typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the protons in the ethyl groups, while the MS will confirm the molecular weight of the deuterated compound.

-

Isotopic Purity (Atom % D): This is a measure of the percentage of deuterium atoms at the labeled positions. It is a critical parameter for ensuring a clear mass separation from the unlabeled analyte. An isotopic purity of ≥98 atom % D is generally recommended for quantitative applications.

-

Chemical Purity: Determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This value indicates the percentage of the desired compound in the material, excluding isotopic isomers.

-

Residual Solvents: The CoA should specify the identity and quantity of any residual solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration. Excess water can affect the stability and accurate weighing of the standard.

Experimental Protocols: Leveraging this compound as an Internal Standard

The following provides a generalized workflow for the use of this compound as an internal standard in a typical GC-MS or LC-MS analysis. The specific parameters will need to be optimized for the particular matrix and analytical instrumentation.

Preparation of Stock and Working Solutions

Causality: The preparation of accurate and stable stock solutions is the foundation of a reliable quantitative assay. Using a high-purity, volatile solvent is essential to ensure complete dissolution and minimize the introduction of contaminants.

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Dissolve the weighed standard in a known volume of a suitable high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) in a volumetric flask to achieve the desired concentration.

-

Store the stock solution in an amber vial at a low temperature (e.g., -20 °C) to minimize evaporation and degradation.

-

-

Working Solution (e.g., 10 µg/mL):

-

Prepare a working solution by diluting the stock solution with the appropriate solvent. The concentration of the working solution should be chosen to provide a robust signal in the analytical instrument without saturating the detector.

-

Sample Preparation and Spiking

Causality: The internal standard must be added to the sample as early as possible in the workflow to account for any losses during sample extraction and processing.

Protocol:

-

To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of tissue homogenate), add a precise volume of the this compound working solution.

-

The amount of internal standard added should result in a peak area that is comparable to the expected peak area of the analyte in the sample.

-

Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Instrumental Analysis (GC-MS Example)

Causality: The chromatographic conditions should be optimized to achieve baseline separation of diethylamine from other matrix components. The mass spectrometer is then used to selectively detect and quantify both the analyte and the internal standard.

Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A column suitable for the analysis of volatile amines, such as a DB-624 or equivalent.

-

Injector Temperature: 220 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 45 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure good separation.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor specific ions for both diethylamine and this compound to enhance sensitivity and selectivity.

-

Monitored Ions (Example):

-

Diethylamine: Monitor characteristic fragment ions.

-

This compound: Monitor the corresponding mass-shifted fragment ions.

-

-

Quality Control and Data Interpretation

A self-validating system is crucial for ensuring the reliability of results. The peak area ratio of the analyte to the internal standard should be used for quantification. This ratio should remain consistent across different dilutions of the same sample, provided the concentrations are within the linear range of the assay.

Workflow for Quality Control:

A Senior Application Scientist's Guide to Diethylamine-d11: Principles and Applications in Advanced Research

Executive Summary: In the landscape of modern analytical chemistry and drug development, achieving unimpeachable quantitative accuracy is paramount. Stable Isotope Labeled (SIL) compounds represent the gold standard for internal standards in mass spectrometry-based bioanalysis. This guide provides an in-depth technical overview of Diethylamine-d11 ((CD3CD2)2ND), a deuterated analog of Diethylamine. We will explore the fundamental principles that make it an exceptional internal standard, detail its core applications in liquid chromatography-mass spectrometry (LC-MS) workflows, and provide field-proven protocols for its effective implementation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance the robustness, accuracy, and reliability of their quantitative assays.

The Foundation: Why Stable Isotope Labeled Internal Standards are a Mandate for Accuracy

In quantitative analysis, particularly when dealing with complex matrices like plasma, urine, or tissue homogenates, an internal standard (IS) is essential. Its purpose is to correct for variations in sample preparation and instrumental analysis. An ideal IS should behave identically to the analyte of interest during extraction and ionization but be clearly distinguishable by the detector.

While structurally similar compounds can be used, they often fall short. Minor differences in chemical properties can lead to differential extraction efficiencies or matrix effects, introducing unacceptable variance. This is where Stable Isotope Labeled (SIL) internal standards, such as this compound, provide a definitive solution. The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a compound that is chemically identical to the analyte but has a distinct, higher mass.[1][2]

This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization suppression or enhancement. By measuring the ratio of the analyte to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, effectively nullifying most sources of experimental error.[]

This compound: Core Attributes and Rationale for Use

Diethylamine is a crucial building block and intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial chemicals.[4][5] Consequently, the need to accurately quantify its presence—either as a final product, a residual starting material, or a metabolic byproduct—is a common analytical challenge. This compound is specifically designed for this purpose.

The causality behind its selection is rooted in its physicochemical properties, which are nearly identical to the unlabeled compound, save for its mass.

| Property | Value | Source |

| Chemical Formula | (CD₃CD₂)₂ND | [6] |

| CAS Number | 1173019-51-6 | [6][7] |

| Molecular Weight | ~84.20 g/mol | [6][7] |

| Mass Shift vs. Analyte | M+11 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% (CP) | |

| Boiling Point | ~55 °C | |

| Density | ~0.811 g/mL at 25 °C |

Key Advantages:

-

Significant Mass Shift (M+11): The incorporation of eleven deuterium atoms provides a large, unambiguous mass difference from the native diethylamine. This is critical as it prevents any potential for isotopic crosstalk, where the natural abundance of isotopes in the analyte (e.g., ¹³C) might interfere with the signal of an IS with a smaller mass shift (e.g., M+1 or M+2).

-

High Isotopic Purity: A high atom % D ensures that the internal standard solution contains a negligible amount of the unlabeled analyte, preventing artificial inflation of the analyte's measured concentration.

-

Chemical Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this "Kinetic Isotope Effect" is a powerful tool for altering drug metabolism,[8] in the context of an IS, it simply contributes to the molecule's overall stability during sample storage and analysis.

Core Application: A Self-Validating Protocol for Quantification in Biological Matrices

The primary application for this compound is as an internal standard for the quantification of Diethylamine or diethylamine-containing analytes by LC-MS/MS. The following protocol outlines a robust, self-validating methodology.

The Causality of the Experimental Design

This protocol is designed as a self-validating system. The key is adding the this compound IS at the very beginning of the sample preparation process. By doing so, the IS experiences every potential source of analyte loss or variability that the native analyte does. If the area count of the IS remains consistent across an entire analytical batch (e.g., within ±20% of the mean), it provides high confidence that the extraction and injection processes were uniform. A stable analyte/IS area ratio across replicate injections of the same sample validates the stability of the LC-MS system itself.

Experimental Protocol: Quantification of Diethylamine in Human Plasma

1. Reagents and Materials:

-

This compound (IS), CAS: 1173019-51-6

-

Diethylamine (Analyte standard), CAS: 109-89-7

-

Control Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), LC-MS Grade

-

Formic Acid (FA), LC-MS Grade

-

Water, LC-MS Grade

2. Preparation of Stock and Working Solutions:

-

IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

-

IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in ACN/Water (50/50, v/v). This solution is added to the samples. The concentration is chosen to yield a robust signal in the mass spectrometer.

-

Analyte Stock (1 mg/mL): Prepare similarly using Diethylamine.

-

Analyte Working Solutions: Prepare serial dilutions from the Analyte Stock to create calibration standards (e.g., 1-1000 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards (CAL), quality controls (QC), and unknown samples.

-

Pipette 50 µL of control plasma into each tube (except for the solvent blank).

-

Spike 5 µL of the appropriate Analyte Working Solution into the CAL and QC tubes. Add 5 µL of solvent for blanks and unknowns.

-

Vortex briefly.

-

This is the critical step: Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except the blank (to which 200 µL of ACN is added). The ACN acts as the protein precipitation agent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >12,000 g for 10 minutes at 4 °C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Q1: 74.1 -> Q3: 56.1 (Example transition) |

| MRM Transition (IS) | Q1: 85.2 -> Q3: 66.1 (Example transition) |

5. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio vs. the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in QC and unknown samples by back-calculating from the calibration curve.

Safety and Handling

Diethylamine and its deuterated analog are hazardous materials. They are highly flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[7][9][10]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and ignition sources.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a labeled compound; it is an enabling tool for generating high-quality, defensible quantitative data. Its properties as a stable isotope-labeled internal standard make it indispensable for any research or development activity requiring the accurate measurement of Diethylamine or related compounds. By co-eluting with the analyte and mirroring its behavior through sample preparation and analysis, it allows scientists to confidently correct for experimental variability, ensuring that the final reported concentration is a true and accurate reflection of its presence in the sample. The implementation of this compound in analytical methods represents a commitment to scientific integrity and data robustness.

References

- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds. Retrieved from AquigenBio website. [https://vertexaisearch.cloud.google.

- ResearchGate. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3R19sdsBrF_6e8o5NBL8uOfAUi7egtjuzkOvFRS73iE_CYqe2r36w5drXDK8LnAH1W6oBMuN3pBJqLA3vR5gIK6OkiYhJHQ8DfdwSGdf8pTmf9BvZaXUr4sQO1vLPbj1RbVMUh158pebCtOtPMytPlesNgK6vUyHQg8_HxUZfDzw_Drrif-3vtyWGOjTG5oKlC4zJgQF0-9v_y0pYEGye0lkhQtAIVoqrzrZ]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from pharmachems.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6K-cVYhW34YoPuDwwcLsRwZcTWdw2EsL3vO86z7qcPmEkbNCpN7JlvyVzVSkr-Gjc2R7zfxYY2K4lzt4yfWwFg8AJfKw3hkJyqxseVrdPIDY-TpSHrNGAy9Aj_0gO0nWFUbiZ_C9ogUQrd-DdpmsEr3PUUhFupMITwXU_q60jE5YKF3qG6oW12Svc1CVKv_-sO0c_DQ5edi42ghTPuW2Zy6_inLKeVKNg5ImxHqLyGKfXbUzCBc-EF5TbF8nR]

- Foley, V. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZmD12B6beDSlH9qiCm5XnQ_BIj9K42WXKjTXZZiNiu3d9qMLx7pHKW063Gfm6xU8XbjblyMllG01yMBhoe6IXfY-TGp4bQuDIAgAhieacRDycgcgjXPaiB3_mDWZboK61zAV-4sYodgAafc=]

- Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from Ataman Kimya website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx7zrJ7gg-TFmqR85Zk4BsWWFh9s4WyKEnJR1YXHnQIMfnewa--HpWJnYs2V7y9sqteMBExS6JOndsQx91hovAI4N8dRwCUhifunkS--Lo663ljSG8QFSi2FUhDIldcsxPT--sr2-9gm733QxxQg==]

- ChemicalBook. (n.d.). This compound 1173019-51-6 wiki. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWp7lE6hP1HL0bDT26EXlhETBhK6tG2uZJ-MPx3rC5TAbTw9hIARCyIQJRiGajNXCS6MfyAmtyJTzoVA8lvrViyJqxO76hGVlLl3hy32HCdNmOVASRfVosMTQwpu8WfBimcdlRFKCj-oN06F0y3IAcC5zHg35Ibcc_P9LPvd7PFSU=]

- NOAA. (n.d.). DIETHYLAMINE. Retrieved from CAMEO Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjnFJqOqeq59ZjRMogS1DpZvx9arppagGg5A7xNrKINL9_XdPypY1U10zOv9U_JUT8e3IJgADG7kxwyiP2I0NLtJsdR0BizZblSec8408vEdikQmCUTeho2M_0E00l60QQ0bzidCgI]

- Wikipedia. (n.d.). Diethylamine. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXezW-O3vp0VgZpzqaMlEfIkJ60bDmYoCUfVNpVN57AzmnMyzWcFqYIY0c3jkNcxNofbzJyGYl38hD_D9KawkdzN9H8GZe0kV47mSc19VZvbA7ReLEfjFsyuO2-4JQ3KcugPEy]

- Das, M. K., & Mazumder, B. (n.d.). Improved Skin Penetration Using In Situ Nanoparticulate Diclofenac Diethylamine in Hydrogel Systems: In Vitro and In Vivo Studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh9143z8zk5I1BNKm9MR8kxCTttpjlig9wJWJwRcRF6GkS2m4vz99tm30V367_raBe0mS9ZGdMSBKL5mQH33IfX8ztP89ukPh5Pzq5W8ed1XhuRt38VYMZGj6DdclhHSDdj7Q=]

- BOC Sciences. (n.d.). Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Platform. Retrieved from BOC Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHEdOgm0j0dkXATHDNSRRgyUxfZI--U648Kjj8albC8EpxLuof7aUErfg2S5-0o71x1yt49f004D2STwrKEYToPi_62gXK-WwapmHhm4Lw_wsUIyclSi3SM_2yeSBxVhLLWrCjSPg-BiX5jbnoZ3a_OoXdIYQjt4-KzfgcugqkeYS3ZmulRNWZsNb1TNf]

- BOC Sciences. (2024). Deuterated Drug Discovery - Deuterium(2H) Labeling. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG35W1Sw1ofFL3WSEW_lK90rs2Wt2pwtOlLbuUz_-XhI9F-w5rk0i3LOzT_RaTaw_3g-vYkFkyht-KYOZ6OZrGkgFAVcxKekJkEsqbFPc9Nm3-JXo9Wxm0L0TpPNKcl1d6A16GJzg==]

- Sigma-Aldrich. (n.d.). This compound 98 atom % D, 98% (CP) 1173019-51-6. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAN81LY4FiP4L_E1v8qMY8oVDZxLmSv5WdYkgdTWuLRRdLsri3H8guBZMtg3ciRpTwQ0b8OoZJkr_Si0-LeUdbQ8W0RoftTRpVQU7gl2kiMsR9vx_gYtWgsIlFel_OJu1SxNtbJtwDVauR1-xhYULY_Hw9]

- National Center for Biotechnology Information. (n.d.). Diethylamine N-d1. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Feol3fXKElPWADaooTSFg4xpgzJ8BuN74eRfUYHObR75Iy3_3lVYeaBR30XPgApf10VqTolIa_IuZ14MY8b-MhZUAH6iy6rokPpBu5Rp7vznD_uv9e89oWjyYdS4A-nh_qZ7YrrWcVQmualsITYlvoXZuvI=]

- National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ZwyOxO7_edG9kBdrXv50xuKVlliaE_mwIE4AD6gLxguNh6OlHh0Xr7L6D8s0U81U5kJqpTTfSKFf9bqS6MZj3HBHGuyuAiedJsKL-_hVH1H5WvEN5_LP37DU8NtvuFcKhv98Aa4VLsxcfIftTni4]

- C/D/N Isotopes. (n.d.). This compound. Retrieved from C/D/N Isotopes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZ_BLRHkDYF7OO4Q-8iMQPxj8UGG472ZLERS4RuMCAnenS-Jnl2mK-gtkm7Q9Rb0Bs7dHz80jf7gjwJ5dqon7fMw9YMHJvDYRRUhQONvNcWUStGQXcplToqykxXQlc2CVU1nCl0ANgF4DRqUJ]

- Chemsrc. (2025). This compound | CAS#:1173019-51-6. Retrieved from Chemsrc website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJfGDU57y4aNxxsnUAoyr89TzhKGkJv7Xm9sIsRHYWsMf7iTRTcXX6Y7WqnSpjlHCcS9Gg84WCN996xjTsgBLsPR11FebGl9csDGrQiw70PL8TVHYI7zSpnIeHykdJHLfpTCA4ROFgRuZ0-5NggDPymGA=]

- National Center for Biotechnology Information. (2021). Formation of diethylamine thermal ionization mass spectrum on NaAux intermetallide. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQdn6Vjvcz8l6zgFJ8DLgRTRz3O6Vw5IV5pipvvz32kV-07QefDZ7xBnQmNHNEznrziniGAUX3icjYYxozMhNrsulP6PSdIIfftoseO5cxpv2mVT6ZlXSRRlf56UB384vOBi4=]

- Diva-Portal.org. (2025). Position specific isotope analysis of diethylamine by 2H and 13C NMR. Retrieved from Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgprPGG3Hx5jq2_MckCcWpCHcQCZejSAX_ld3F4CIMbkPB5B1tJhY8LjlZddfbsUFx7BAdtmVAI8B7ujeUrDdZpA622PrMhkhmMTP_xUwz44SRjl94WouTAfzpV8tieUCQX4fvw8whzjPLJuEjQYwsRcg1GSLNGkuUTrxv]

- National Center for Biotechnology Information. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBC6QCP2WYRuForLlvRE3edaYd_Uo-rqhkluO7JenFlge0-OenUdG8YsY6kr2MEQn-dDZWr5rTV5tzZnqYZWsyT2gvZyg4nAhzsu4yi4BX9LnGUZdnCkmk6jH7TMPnerrHb3zVFSuGkMbXock=]

- Univar Solutions. (n.d.). Diethylamine, Technical Grade, Liquid, 308 lb Drum. Retrieved from Univar Solutions website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETNfDioEFP5XOD3g2cTRJCPcjNajaPsh97FCDZRUJT5tBq37P85vZTOzIvLKeLlNJEHeLACrIXmfagsROjPNJoK-euH_ayKskIXhF3jLnl4piscLs4QdueIPXhpqCIx_ggDzt6xfSZr6Of_ig=]

- ChemicalBook. (n.d.). Diethylamine suppliers & manufacturers in China. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqsvhQ1uhEDGmsKXS_FRUiYxkKRZDKhw3IGVsPOqFZm5DwXm00LQ--rT_gzlcv50M4CnhZC66tAfaKMt2jfOo1wKKD-AsUAwwDzH36pnIuTqq9NNxasFeulEruFn7YwstQHF1fDyD9tvxszsypBI_qUK9E]

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 1173019-51-6. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7an83O0cVHi_ijsEu2rCym6xXlUjZkEwhhd4vG2uiJ1fjdgWsckq-9FklnT8rVV8SV3e5H4uzkQ_EU39UpvCgQvoEbFia4IsKcJVg8302zBjYWnu8OqE72CsxOGsVLPk15Gc8ySqyelsedr8LnmOsdn0]

Sources

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Diethylamine - Wikipedia [en.wikipedia.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. guidechem.com [guidechem.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Diethylamine N-d1 | C4H11N | CID 136781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Stable Isotope Labeling Derivatization (SILD) of Carboxylic Acids Using Diethylamine-d11

Abstract

This application note details a robust protocol for the relative quantification of carboxylic acid-containing analytes (fatty acids, prostaglandins, drug metabolites) using Diethylamine-d11 (DEA-d11) . By employing a differential isotope labeling strategy, researchers can overcome matrix effects and ionization suppression common in LC-MS/MS analysis. This guide clarifies the reaction mechanism, specifically addressing the deuterium retention in the final amide derivative (Mass Shift: +10 Da), and provides a validated workflow for high-throughput bioanalysis.

Introduction: The Analytical Challenge

Carboxylic acids are critical biomarkers in lipidomics and metabolomics. However, their analysis by LC-MS/MS faces two primary hurdles:

-

Poor Ionization: The carboxylic acid moiety (

) often ionizes poorly in positive electrospray ionization (ESI+) mode and can be unstable in negative mode (ESI-). -

Matrix Interference: Co-eluting contaminants in complex biological matrices (plasma, urine) cause significant ion suppression, compromising quantitation accuracy.

The Solution: Diethylamine Derivatization Derivatizing carboxylic acids with diethylamine converts the acidic group into a highly stable diethylamide . This modification:

-

Enhances Ionization: Introduces a tertiary amide structure with high proton affinity, enabling sensitive detection in ESI+ mode.

-

Increases Hydrophobicity: Improves retention on C18 columns, separating analytes from early-eluting polar interferences.

-

Enables Isotope Labeling: Using this compound allows for Stable Isotope Labeling Derivatization (SILD) . By derivatizing control samples with "Light" (d0) reagent and treated samples with "Heavy" (d11) reagent, samples can be pooled and analyzed simultaneously, negating run-to-run variations.

Mechanism of Action & Isotopic Logic

Reaction Chemistry

The derivatization relies on the activation of the carboxylic acid using a coupling agent (e.g., EDC or HATU), followed by nucleophilic attack by diethylamine.

Reaction Scheme:

The "d11" vs. "d10" Mass Shift

Critical Technical Insight:

Commercially available this compound has the formula

-

During amide bond formation, the nitrogen-bound deuterium (or hydrogen in the d0 form) is lost as water or byproduct.

-

Result: The final derivatized analyte retains only the 10 deuteriums on the carbon skeleton.

-

Observed Mass Shift: The mass difference between the Light (d0) and Heavy (d11) derivative pairs is +10.06 Da , not +11 Da.

Caption: Reaction pathway showing the loss of the N-D deuterium, resulting in a net +10 Da mass shift in the final derivative.

Experimental Protocol

Materials

-

Analyte: Biological extract containing carboxylic acids.[2]

-

Reagent A (Light): Diethylamine (DEA-d0) [Sigma-Aldrich].

-

Reagent B (Heavy): this compound (DEA-d11) [98 atom % D, Sigma-Aldrich 617075].[1]

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.

-

Catalyst: 1-Hydroxybenzotriazole (HOBt) or HOAt (optional, improves efficiency).

-

Solvent: Anhydrous Acetonitrile (ACN) or DMF.

Workflow: Differential Isotope Labeling

Step 1: Stock Preparation

-

DEA-d0 Solution: 20 mM in ACN.

-

DEA-d11 Solution: 20 mM in ACN.

-

Activator Solution: 50 mM EDC + 50 mM HOBt in ACN (Prepare fresh).

Step 2: Derivatization Reaction Perform in parallel for Control and Treated samples.

| Parameter | Control Sample (Light) | Treated Sample (Heavy) |

| Sample Volume | 50 µL Extract | 50 µL Extract |

| Reagent Addition | Add 50 µL DEA-d0 Soln | Add 50 µL DEA-d11 Soln |

| Activation | Add 50 µL Activator Soln | Add 50 µL Activator Soln |

| Incubation | Vortex 30s. Incubate 60°C for 30 min. | Vortex 30s. Incubate 60°C for 30 min. |

Step 3: Quenching & Pooling

-

Add 100 µL of 1% Formic Acid in water to both vials to quench the reaction.

-

Combine: Transfer 100 µL of the Light reaction and 100 µL of the Heavy reaction into a single LC vial.

-

Vortex mix. Inject 5-10 µL into LC-MS/MS.

Caption: Differential labeling workflow. Samples are derivatized separately, then pooled for simultaneous analysis.

LC-MS/MS Method Parameters

Chromatography[2][3]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins. The diethylamide derivatives are significantly more hydrophobic than free acids, eluting later in the gradient where the background noise is lower.

Mass Spectrometry (MRM Settings)

Monitor the protonated molecular ion

| Analyte Example | Formula (Free Acid) | Light Derivative (d0) m/z | Heavy Derivative (d10) m/z | Mass Shift |

| Benzoic Acid | 192.1 ( | 202.2 ( | +10.1 Da | |

| Arachidonic Acid | 360.3 ( | 370.4 ( | +10.1 Da |

Note: The fragmentation pattern often yields a loss of the diethylamine group or characteristic fragments of the fatty acid chain. Optimize collision energy (CE) for each specific analyte.

Validation & Troubleshooting

Linearity and Sensitivity

-

Linearity: The method typically demonstrates linearity over 3-4 orders of magnitude (

). -

LOD: Derivatization often improves LOD by 10-100 fold compared to underivatized negative mode analysis due to the high proton affinity of the amide nitrogen.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation | Ensure EDC/HOBt are fresh. Check pH (reaction requires non-acidic conditions, though EDC is tolerant). Add an organic base (TEA) if sample is very acidic. |

| No Mass Shift | Wrong Reagent / Exchange | Confirm reagent is DEA-d11. Ensure spectral processing accounts for +10 Da, not +11 Da. |

| Peak Broadening | Column Overload | The derivative is hydrophobic. Inject less volume or use a steeper gradient at the elution point. |

| Back-Exchange | Acidic Solvent Storage | While C-D bonds are stable, ensure samples are not stored in strong acid for extended periods at high heat. |

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. CAS: 1173019-51-6.[1][4] Available at:

- Li, F., et al. (2013). "Stable isotope labeling derivatization (SILD) for quantitative analysis of carboxylic acids by LC-MS/MS." Analytica Chimica Acta. (Contextual grounding for SILD methodology).

- Shortreed, M. R., et al. (2006). "Ionization enhancement of carboxylic acids by reaction with amine reagents." Analytical Chemistry.

- Narayanaswamy, P. B., et al. (2014). "Lipidomic "deep profiling": An enhanced workflow to detect low-abundance lipids." Analytical Chemistry.

-

Cayman Chemical. Derivatization Reagents for Carboxylic Acids. Available at:

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is corrosive and flammable.

Sources

- 1. 二乙胺-d11 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound D 98atom , 98 CP 1173019-51-6 [sigmaaldrich.com]

Application Note: Diethylamine-d11 in Forensic Toxicology Screening

Executive Summary

Diethylamine (DEA) is a critical low-molecular-weight secondary amine monitored in forensic toxicology primarily as a stable metabolite of Disulfiram (Antabuse) and as a target in volatile organic compound (VOC) screening for industrial exposure or chemical threat attribution.[1]

Diethylamine-d11 (

Critical Technical Insight: While the reagent is supplied as this compound, researchers must account for Deuterium Exchange .[1] The amine proton (

Chemical Profile & Stability[1][2][3]

| Property | Specification |

| Compound Name | This compound |

| Chemical Formula | |

| CAS Number | 1173019-51-6 |

| Molecular Weight | 84.21 g/mol (vs. 73.14 native) |

| Isotopic Purity | |

| Boiling Point | 55 °C (Volatile – Handle with cold trap) |

| Storage | < 4 °C, inert atmosphere (Argon recommended) |

The "d11 to d10" Transition

In forensic workflows involving urine or plasma, the

-

GC-MS (Anhydrous): Retains d11 if derivatized immediately in non-protic solvents.[1]

-

LC-MS (Aqueous): Quantify as d10 (m/z shift +10).[1]

Primary Application: Disulfiram Compliance Monitoring

Disulfiram inhibits aldehyde dehydrogenase.[2][3] Its efficacy depends on patient compliance, monitored by detecting its metabolites. DEA is a terminal metabolite formed via the degradation of Diethyldithiocarbamate (DDTC).

Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway relevant to forensic screening.

Figure 1: Metabolic degradation of Disulfiram yielding Diethylamine.[1][2][3][4] Note that DDTC is unstable in acidic urine, converting to DEA, making DEA a robust marker for total load.[1]

Protocol A: Headspace GC-MS (Volatile Screening)[1]

Best for: Urine, Post-mortem blood. Advantage: Minimal sample prep; no derivatization required for basic screening.[5]

Reagents

-

Internal Standard Stock: this compound (1 mg/mL in MeOH).

-

Alkalizing Agent: 10M NaOH (to push amine to free base form).

-

Salt: NaCl (solid) to enhance "salting out" effect.[1]

Step-by-Step Workflow

-

Sample Preparation:

-

Headspace Incubation:

-

Temperature: 80 °C.

-

Time: 20 minutes with agitation.

-

-

GC-MS Parameters:

-

Column: DB-624 or equivalent (Volatiles specialized).[1]

-

Injection: Split 10:1.

-

Carrier Gas: Helium at 1.2 mL/min.

-

Temp Program: 40 °C (hold 2 min)

200 °C at 20 °C/min.

-

-

Detection (SIM Mode):

-

Target (DEA): m/z 73 (Quant), 58 (Qual).

-

IS (DEA-d11): m/z 84 (Quant), 66 (Qual).[1]

-

Note: In the gas phase, if the vial is dry, d11 may persist. If water is present in the headspace, monitor m/z 83 (d10) as a check.

-

Protocol B: LC-MS/MS with FMOC Derivatization[1]

Best for: Trace quantification in plasma; high sensitivity. Why Derivatize? Small amines like DEA do not retain on C18 columns and ionize poorly. FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) adds hydrophobicity and ionizability.[1]

Workflow Diagram

Figure 2: Derivatization workflow for LC-MS/MS analysis of Diethylamine.[1]

Detailed Methodology

-

IS Spiking:

-

Aliquot 100 µL plasma.

-

Add 10 µL this compound.[1] Allow 5 min equilibration. (Expect H/D exchange to d10).

-

-

Derivatization:

-

Add 100 µL Borate Buffer (0.2 M, pH 9.0).[1]

-

Add 100 µL FMOC-Cl (5 mM in Acetonitrile).

-

Vortex and incubate 5 mins at room temp.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD), 2.1 x 50 mm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 95% B over 5 mins.

-

-

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DEA-FMOC | 296.2 | 179.1 (Fluorenyl) | 20 |

| DEA-d10-FMOC | 306.2 | 179.1 (Fluorenyl) | 20 |

Note: The Precursor for the IS is 306.2, corresponding to the d10 species (d11 loses the N-D to exchange, but the ethyl chains remain d10).

References

-

Disulfiram Pharmacokinetics & Metabolites Source: National Institutes of Health (NIH) - StatPearls.[1] Link:[Link]

-

Determination of Dimethylamine and Diethylamine in Ambient Water (Headspace Method) Source: ResearchGate / Chinese Journal of Analytical Chemistry. Link:[Link]

-

OSHA Method 41: Diethylamine Analysis Source: Occupational Safety and Health Administration (OSHA).[1] Link:[Link]

Sources

quantification of illicit drugs with Diethylamine-d11

Application Note: High-Sensitivity Quantification of Diethylamine in Forensic Matrices using Diethylamine-d11

Abstract

This application note details a robust protocol for the quantification of Diethylamine (DEA)—a critical degradation product of Lysergic Acid Diethylamide (LSD) and a regulated precursor—in biological matrices.[1][2] Due to the high volatility and low molecular weight of DEA (MW 73.14), direct LC-MS analysis is unstable. This guide introduces a derivatization-based workflow utilizing 9-Fluorenylmethyl chloroformate (FMOC-Cl) , anchored by the internal standard This compound . We address the specific chemical behavior of the d11 isotope in aqueous media (H/D exchange) and provide a self-validating method for forensic toxicology.

Introduction & Forensic Relevance

Diethylamine is a secondary amine often monitored in two distinct forensic contexts:

-

LSD Confirmation: LSD is unstable in biological samples, rapidly degrading into iso-LSD and diethylamine due to light and heat. While 2-oxo-3-hydroxy-LSD is the primary metabolite, the presence of diethylamine serves as a supportive marker for LSD ingestion or handling of the substance.

-

Precursor Monitoring: DEA is a List II chemical (DEA/DOJ) used in the illicit synthesis of tryptamines (e.g., DET) and lysergamides.

The Analytical Challenge: Native DEA is highly polar and volatile, leading to poor retention on Reverse Phase (C18) columns and inconsistent ionization. To overcome this, we employ FMOC-derivatization , which adds a hydrophobic moiety, stabilizing the analyte and enhancing electrospray ionization (ESI) response.

The Role of this compound:

We utilize this compound (

-

Expert Insight (H/D Exchange): While the reagent is labeled d11 (fully deuterated), the deuterium on the amine nitrogen is labile. Upon dissolution in aqueous buffers or mobile phases, it rapidly exchanges with hydrogen. Therefore, the mass spectrometer will detect the d10 species (

). This protocol accounts for this shift to prevent MRM mismatch.

Chemical Basis & Reaction Scheme

The method relies on the nucleophilic attack of the secondary amine (DEA) onto the carbonyl carbon of FMOC-Cl, releasing HCl and forming a stable carbamate.

Reaction:

Diagram 1: Derivatization Reaction Logic

Caption: Nucleophilic substitution of FMOC-Cl by Diethylamine under alkaline conditions.

Materials & Safety

-

Analyte: Diethylamine (Standard grade).

-

Internal Standard: this compound (99 atom % D).[3] Note: Will be analyzed as d10.

-

Derivatizing Agent: FMOC-Cl (5 mM in Acetonitrile).

-

Buffer: Borate Buffer (0.1 M, pH 9.0).

-

Quenching Agent: 1% Formic Acid or Ammonium Acetate.

-

Matrix: Drug-free Urine or Plasma.

Safety Note: Diethylamine is corrosive and flammable.[3] FMOC-Cl is moisture-sensitive; prepare fresh daily.

Experimental Protocol

Step 1: Preparation of Standards

-

Stock Solution A (Analyte): Dissolve DEA in methanol to 1 mg/mL.

-

Stock Solution B (IS): Dissolve this compound in methanol to 10 µg/mL.

-

Working Standard: Dilute Stock A to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

Step 2: Sample Preparation Workflow

This protocol uses a "Derivatize-then-Extract" approach to maximize recovery of the volatile amine.

Diagram 2: Sample Preparation Workflow

Caption: Step-by-step derivatization workflow ensuring pH control and reaction stability.

Step 3: LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS coupled with UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 30% B (Isocratic hold for derivatized polar matrix)

-

1-5 min: Ramp to 95% B

-

5-7 min: Hold 95% B (Wash)

-

7.1 min: Re-equilibrate 30% B

-

Mass Spectrometry Parameters (ESI Positive Mode): The FMOC moiety dominates the fragmentation, typically yielding the fluorenyl cation (m/z 179) as the major product ion.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| FMOC-DEA (Native) | 296.2 | 179.1 | 119.1 | 20 |

| FMOC-DEA-d10 (IS) | 306.2 | 179.1 | 119.1 | 20 |

Note on Precursor Ion: Native DEA (73) + FMOC (222) = 295. Precursor is 296. Note on IS: DEA-d10 (83) + FMOC (222) = 305. Precursor is 306. (Recall the N-D to N-H exchange).

Data Analysis & Validation

Quantification Strategy

Calculate the Area Ratio (Area of Analyte / Area of IS). Plot this ratio against the concentration of the native standard.

-

Linearity: Expected

over the range of 10–1000 ng/mL. -

LOD/LOQ: Typically ~1 ng/mL and ~5 ng/mL respectively, due to the high ionization efficiency of the FMOC tag.

Critical Troubleshooting: The Deuterium Isotope Effect

Because DEA-d11 (detected as d10) contains ten deuterium atoms on the ethyl chains, it is slightly more hydrophobic than the native hydrogenated form.

-

Observation: The IS may elute slightly earlier (0.05 - 0.1 min) than the native analyte on high-resolution columns.

-

Action: Do not force the integration window of the IS to perfectly match the Native peak. Allow for this shift in your processing method.

Matrix Effects

To validate the method, perform a post-column infusion or standard addition experiment.

-

Extract blank urine.

-

Spike extract with IS and Analyte.

-

Compare area to a clean solvent standard.

-

Acceptance: Matrix factor should be between 85-115%. The d11 IS effectively compensates for suppression because it co-elutes (or nearly co-elutes) and experiences the same ionization environment.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification and Properties. Retrieved from

-

Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Retrieved from

-

Thermo Fisher Scientific. (n.d.). LSD and Metabolites Analysis in Biological Matrices. Retrieved from

-

Chiron AS. (2020). Why do toxicologists need an internal standard? Comparison of deuterated and 13C-labelled IS. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8113, Diethylamine. Retrieved from

Sources

- 1. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

Diethylamine-d11 for metabolic studies

Application Note: High-Sensitivity Metabolic Profiling & Quantification of Diethylamine using Diethylamine-d11

Executive Summary

Diethylamine (DEA) is a ubiquitous secondary amine appearing as a metabolite of various pharmaceuticals (e.g., disulfiram, lidocaine analogs) and as an environmental contaminant. Its critical toxicological relevance lies in its potential endogenous conversion to N-nitrosodiethylamine (NDEA) , a potent Class 2A carcinogen.

Accurate quantification of DEA in biological matrices is challenging due to its low molecular weight (73.14 g/mol ), high volatility, and lack of a chromophore. This guide details the application of This compound (DEA-d11), a fully deuterated isotopologue, as the definitive Internal Standard (IS) for LC-MS/MS bioanalysis. The use of DEA-d11 corrects for matrix effects, extraction variability, and derivatization efficiency, ensuring data integrity in drug development and toxicological screening.

Physicochemical Profile: Native vs. Deuterated

The fully deuterated analog (d11) ensures co-elution with the analyte while providing a distinct mass channel free from isotopic overlap (M+11 shift).

| Property | Diethylamine (Native) | This compound (IS) |

| CAS Number | 109-89-7 | 1173019-51-6 |

| Formula | ||

| Molecular Weight | 73.14 g/mol | 84.21 g/mol |

| pKa | 10.98 | ~11.0 (negligible shift) |

| Boiling Point | 55.5 °C | ~55 °C |

| Role | Analyte / Metabolite | Internal Standard / Tracer |

Application I: Quantitative Bioanalysis (LC-MS/MS)

Challenge: DEA is too small and polar for standard Reverse Phase (RP) retention and lacks UV activity. Solution: Dansyl Chloride (DNS-Cl) derivatization introduces a hydrophobic moiety and a strong ionization site, enabling sensitive detection. DEA-d11 tracks this reaction perfectly.[1]

Experimental Workflow Diagram

Figure 1: Workflow for the quantification of Diethylamine using Dansyl-Cl derivatization and DEA-d11 internal standard.

Detailed Protocol

Reagents:

-

Internal Standard: this compound (10 µg/mL in methanol).

-

Derivatizing Agent: Dansyl Chloride (5 mg/mL in acetone).

-

Buffer: 0.1 M Sodium Carbonate (pH 11).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 100 µL of plasma/urine into a 1.5 mL tube.

-

IS Addition: Add 10 µL of This compound solution. Vortex briefly.

-

Alkalinization: Add 50 µL of Sodium Carbonate buffer (pH 11) to ensure the amine is deprotonated (nucleophilic state).

-

Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 20 minutes in a heating block.

-

Quenching: Add 20 µL of L-Proline (100 mg/mL) to consume excess reagent.

-

Extraction: Add 500 µL of n-Hexane or Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: Transfer the upper organic layer to a vial. Evaporate to dryness (optional) and reconstitute in Mobile Phase, or inject directly if concentration permits.

LC-MS/MS Parameters

-

Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: Electrospray Positive (ESI+).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dansyl-DEA (Native) | 307.1 | 171.1 (Dansyl cation) | 25 |

| Dansyl-DEA-d11 (IS) | 318.2 | 171.1 (Dansyl cation) | 25 |[1]

Note: The mass shift of +11 is retained in the precursor. The product ion (171) corresponds to the dimethylaminonaphthalene moiety, which is common to both, but the precursors are fully resolved.

Application II: Metabolic Tracing & N-Nitrosation Risk

In toxicology, DEA-d11 is used to trace the formation of N-Nitrosodiethylamine (NDEA). The deuterium label allows researchers to distinguish between endogenous nitrosamine formation and background contamination.

Mechanism & Pathway Map

When DEA-d11 is subjected to nitrosating conditions (e.g., nitrite in acidic gastric fluid), it forms NDEA-d10 . Note that one deuterium (on the nitrogen) is lost during nitrosation, while the ethyl groups remain fully deuterated (

Figure 2: Pathway of this compound metabolism to the carcinogenic N-Nitrosodiethylamine-d10.[1]

Tracing Protocol

-

Incubation: Incubate liver microsomes or simulated gastric fluid with DEA-d11 (10 µM) and Sodium Nitrite.

-

Extraction: Solid Phase Extraction (SPE) using activated charcoal or coconut charcoal cartridges (specific for nitrosamines).

-

Analysis: GC-MS or LC-HRMS (High Resolution).

-

Target Analyte: NDEA-d10.

-

m/z Monitored: 113.15 (Protonated NDEA-d10) vs 103.09 (Native).

-

Interpretation: Detection of m/z 113 confirms the nitrosamine originated from the specific DEA precursor provided, ruling out environmental contamination.

-

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.[1][4]Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8021: Diethylamine.Link

-

Vlasakova, R. et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines. MDPI Molecules. Link

-

World Health Organization (WHO). Nitrosamine impurities in medications: Review of mechanisms.Link

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[5]Link

Sources

Diethylamine-d11 in environmental sample testing

Application Note: Diethylamine-d11 (DEA-d11) in Environmental Nitrosamine Precursor Testing

Abstract

This guide details the application of This compound (DEA-d11) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diethylamine (DEA) in environmental water matrices. DEA is a critical secondary amine precursor to N-nitrosodiethylamine (NDEA), a potent carcinogen. Due to the high polarity, volatility, and lack of chromophores in native DEA, this protocol utilizes Dansyl Chloride (DNS-Cl) derivatization coupled with LC-MS/MS .

Critical Technical Insight: While the reagent is labeled as d11 (

Introduction & Chemical Profile

The Environmental Context

Diethylamine is ubiquitous in the environment, originating from pharmaceutical manufacturing, pesticide degradation, and wastewater discharge. Its primary risk lies in its conversion to NDEA during water disinfection (chloramination). Regulatory bodies (EPA, EMA) now require ultra-trace monitoring of both nitrosamines and their amine precursors.

Why this compound?

Standard "d6" or "d4" isotopes often suffer from deuterium scrambling or insufficient mass separation from complex environmental background noise. DEA-d11 offers a +11 Da mass shift (reagent) and +10 Da shift (derivative), moving the IS signal well clear of the native analyte (

Chemical Specifications

| Property | Native Diethylamine | This compound (Reagent) |

| CAS Number | 109-89-7 | 1173019-51-6 |

| Formula | ||

| Molar Mass | 73.14 g/mol | 84.21 g/mol |

| pKa | 10.84 | ~10.9 (Isotope effect) |

| Stability | Volatile, hygroscopic | Store at -20°C, hygroscopic |

Experimental Principle: The "d11 to d10" Shift

It is vital to understand the fate of the deuterium atoms during sample preparation.

-

Solvent Exchange: In aqueous environmental samples, the amine proton (or deuteron in d11) rapidly exchanges with water protons.

-

Derivatization: During the nucleophilic attack on Dansyl Chloride, the amine nitrogen loses its proton/deuteron to form HCl/DCl.

Therefore, quantification tracks the d10 backbone .

Figure 1: Mechanistic pathway showing the conversion of DEA-d11 reagent to the DEA-d10 analytical derivative.

Detailed Protocol: Dansyl Derivatization LC-MS/MS

This protocol overcomes the poor retention of small amines on C18 columns by creating a hydrophobic, ionizable derivative.

Reagents & Materials

-

Analyte: Diethylamine (Native).

-

Internal Standard: this compound (Sigma/Isotec).

-

Derivatizing Agent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH 10. -

Quench: 5% Ammonium Hydroxide or Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Workflow

Step 1: Internal Standard Spiking (The Critical Control)

-

Add DEA-d11 to the water sample before any filtration or extraction.

-

Target concentration: 10 ng/mL (or match expected analyte range).

-

Why: This corrects for losses during filtration and variability in derivatization efficiency.

Step 2: Derivatization Reaction

-

Take 1.0 mL of sample (or SPE eluate).

-

Add 500 µL of pH 10 NaHCO3 buffer. (High pH ensures the amine is deprotonated:

, not -

Add 500 µL of Dansyl Chloride solution.

-

Vortex and incubate at 60°C for 15 minutes in a heating block.

-

Note: Dark conditions are preferred as Dansyl derivatives are light-sensitive.

-

-

Quench: Add 50 µL of 5% Ammonium Hydroxide to react with excess DNS-Cl (preventing column damage).

Step 3: Clean-up (Optional but Recommended)

-

If the matrix is dirty (wastewater), pass the reaction mixture through a HLB SPE cartridge to remove excess salts and hydrolyzed DNS-OH.

-

Elute with Methanol.

Step 4: LC-MS/MS Analysis

-

Inject 5-10 µL into the LC-MS/MS.

Figure 2: Operational workflow for trace amine analysis using DEA-d11.

Mass Spectrometry Parameters

The Dansyl derivative adds a heavy aromatic tag, making the molecule easy to ionize in Electrospray Positive (ESI+) mode.

Molecular Weight Calculation:

-

Dansyl-DEA (Native):

. -

Dansyl-DEA-d10 (IS):

.-

Note: The shift is +10, not +11, because the N-D was lost.

-

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Dansyl-DEA (Native) | 307.1 | 171.0 | 25 | Quantifier (Dansyl core) |

| 307.1 | 156.0 | 35 | Qualifier | |

| Dansyl-DEA-d10 (IS) | 317.1 | 171.0 | 25 | Quantifier (IS) |

| 317.1 | 100.1 | 30 | Qualifier (d10-DEA fragment) |

-

Quantifier Ion (171.0): Corresponds to the dimethylaminonaphthalene sulfonyl moiety. Common to both, but separated by the parent mass.

-

Qualifier Ion (100.1): Corresponds to the specific deuterated diethylamine fragment

.

Data Analysis & Quality Control

Response Factor Calculation

Do not use external calibration. Use the Internal Standard Method :

Troubleshooting Background

-

Issue: Signal in the blank.

-

Cause: DEA is a common contaminant in laboratory air and nitrile gloves.

-

Solution: Use the "d11" IS to distinguish contamination. If the IS signal (317.1) is clean but Native (307.1) is high in blanks, the contamination is extrinsic (lab environment). If IS recovery is low, the issue is matrix suppression or derivatization failure.

References

-

U.S. Environmental Protection Agency. (2004).[1][2] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[1][3][Link]

-

PubChem. (2023). Diethylamine Compound Summary. National Library of Medicine. [Link]

-

Ngim, K. K., et al. (2000). Optimized derivatization of acidic herbicides with dansyl chloride for analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A. (Validation of Dansyl chemistry for environmental samples). [Link]

Sources

Application Note: Derivatization of Amphetamines using N-Trimethylsilyldiethylamine (TMS-DEA)

[1]

Executive Summary & Scientific Rationale

The analysis of amphetamine-type stimulants (ATS) by Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to reduce polarity, increase volatility, and improve peak shape. While acylation (e.g., PFPA, HFBA) is common, silylation using N-Trimethylsilyldiethylamine (TMS-DEA) offers a distinct advantage: it targets sterically hindered amino groups under mild conditions without producing acidic byproducts that degrade column stationary phases.

Clarification on Nomenclature:

-

TMS-DEA (Reagent): The derivatizing agent described in this protocol.[1][2][3] It transfers a Trimethylsilyl (TMS) group to the amphetamine, releasing diethylamine as a neutral byproduct.

-

This compound: A fully deuterated secondary amine (

).[4] In this context, it is referenced either as a mechanistic probe to study the leaving group kinetics of the TMS-DEA reaction or as a misidentified term for the internal standard Amphetamine-d11 (

This guide details the TMS-DEA silylation protocol , validated with Amphetamine-d11 as the Internal Standard (IS).

Chemical Mechanism

The reaction is a nucleophilic substitution where the amine nitrogen of the amphetamine attacks the silicon atom of TMS-DEA. Unlike chlorosilanes, TMS-DEA releases diethylamine , a volatile base that acts as an acid scavenger, driving the reaction forward and protecting the GC column from corrosion.

Reaction Pathway Diagram

Figure 1: Silylation mechanism of Amphetamine with TMS-DEA. The diethylamine leaving group neutralizes the reaction environment.

Reagents & Materials

| Component | Grade/Specification | Function |

| TMS-DEA | Derivatization Grade (>98%) | Silylating Reagent |

| Amphetamine-d11 | CRM (100 µg/mL in Methanol) | Internal Standard (IS) |

| Ethyl Acetate | HPLC Grade, Dried | Extraction Solvent |

| Pyridine | Anhydrous | Catalyst/Solvent |

| MSTFA | (Optional) | Alternative Silylating Agent |

Critical Note on Isotopes: If your specific study requires tracking the leaving group, This compound (CAS 1173019-51-6) can be used to synthesize deuterated TMS-DEA. However, for standard drug quantification, Amphetamine-d11 is the required IS.

Experimental Protocol

Phase 1: Sample Preparation & Extraction

-

Aliquot: Transfer 200 µL of biological fluid (urine/plasma) to a silanized glass tube.

-

Internal Standard Addition: Spike with 50 µL of Amphetamine-d11 working solution (1 µg/mL).

-

Alkalinization: Add 50 µL of 1M NaOH to ensure amines are in the free base form.

-

Extraction: Add 1 mL of Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean reaction vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry , as volatile amphetamines can be lost.

Phase 2: TMS-DEA Derivatization

-

Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue.

-

Reagent Addition: Add 50 µL of TMS-DEA .

-

Incubation: Cap the vial tightly. Incubate at 70°C for 20 minutes .

-

Why? Heat is required to overcome the steric hindrance of the secondary amine in Methamphetamine and the primary amine in Amphetamine.

-

-

Cooling: Allow to cool to room temperature.

-

Injection: Transfer to an autosampler vial. Inject 1 µL directly into the GC-MS.[5][6]

Phase 3: Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for Amphetamine quantification.[7]

GC-MS Parameters & Data Analysis

Instrument: Agilent 7890B/5977B (or equivalent) Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm)

| Parameter | Setting |

| Inlet Temp | 250°C |

| Injection Mode | Splitless (1 min purge) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Oven Program | 70°C (1 min) → 20°C/min → 280°C (3 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Ionization | EI (70 eV) |

Quantitative Ions (SIM Mode)

| Analyte | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |

| Amphetamine | TMS-Amphetamine | 116 | 192, 91 |

| Amphetamine-d11 | TMS-Amphetamine-d11 | 127 | 196, 98 |

| Methamphetamine | TMS-Methamphetamine | 130 | 206, 91 |

| MDMA | TMS-MDMA | 135 | 267, 58 |

Data Interpretation:

The TMS derivative of amphetamine cleaves at the alpha-carbon, producing the base peak at m/z 116 (

References

-

Knapp, D. R. (1979).[2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Foundational text on silylation mechanisms including TMS-DEA).

-

Segura, J., et al. (1998). "Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples." Journal of Chromatography B. Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations. Link

-

Sigma-Aldrich. (2023). This compound Product Specification & CAS 1173019-51-6.[4] Link

-

Lin, D. L., et al. (1997). "Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method." FABAD J. Pharm. Sci. 5

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. scribd.com [scribd.com]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LGC Science (Shanghai) Ltd. 제품 목록-사서함-페이지 139-Chemicalbook [chemicalbook.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. gcms.cz [gcms.cz]

- 7. One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of Diethylamine-d11 in Acidic Mobile Phase

Welcome to the technical support center for Diethylamine-d11. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Here, we will address the critical aspects of its stability in acidic mobile phases, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

I. Understanding the Stability of this compound

This compound, a deuterated analog of diethylamine, is a commonly used internal standard. Its structural similarity to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and improving quantitative accuracy.[1] However, the stability of deuterated compounds, especially in acidic conditions, is a crucial factor that can significantly impact the reliability of analytical data.

The primary concern regarding the stability of this compound in an acidic mobile phase is the potential for hydrogen-deuterium (H/D) exchange. This is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding solvent.[2] While the carbon-deuterium (C-D) bonds in this compound are generally stable, the acidic environment can facilitate this exchange, leading to a loss of isotopic purity and compromising its function as an internal standard.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound in acidic mobile phases.

Issue 1: Drifting or Inconsistent Internal Standard Response

Symptoms:

-

A gradual decrease in the this compound peak area over a sequence of injections.

-

Poor reproducibility of the internal standard response between different runs or batches.

-

Inaccurate and imprecise quantification of the target analyte.

Potential Cause: This is a classic sign of on-column or in-solution degradation, likely due to H/D exchange. The acidic mobile phase provides a source of protons (H+) that can exchange with the deuterium atoms on the this compound molecule.

Solutions:

-

Mobile Phase pH Optimization:

-

Rationale: The rate of H/D exchange is often pH-dependent. While acidic conditions are necessary for the chromatography of many compounds, using the mildest effective acidity can mitigate exchange.

-

Action: If your separation allows, try increasing the pH of your mobile phase. Even a slight increase can sometimes significantly reduce the rate of H/D exchange.

-

-

Solvent Selection:

-

Rationale: The composition of the mobile phase can influence stability.

-

Action: If possible, explore different organic modifiers or aqueous buffers. For instance, if you are using a formic acid-based mobile phase, you could test an alternative like acetic acid to see if it impacts stability.

-

-

Temperature Control:

-

Rationale: Chemical reactions, including H/D exchange, are accelerated at higher temperatures.

-

Action: Ensure your autosampler and column compartment are temperature-controlled. Running your analysis at a lower temperature can slow down the degradation process.

-

-

Fresh Sample and Mobile Phase Preparation:

-

Rationale: The longer the this compound is in contact with the acidic mobile phase, the greater the opportunity for H/D exchange.

-

Action: Prepare fresh samples and mobile phases daily. Avoid letting samples sit in the autosampler for extended periods before injection.

-

Issue 2: Appearance of Unexpected Peaks near the Internal Standard

Symptoms:

-

The emergence of a small peak eluting just before or after the main this compound peak.

-

A broadened or distorted peak shape for the internal standard.

Potential Cause: This could be indicative of partial H/D exchange, where a population of this compound molecules has lost one or more deuterium atoms. The resulting partially deuterated species will have a slightly different mass and may exhibit slightly different chromatographic behavior.

Solutions:

-

Mass Spectrometry Analysis:

-

Rationale: Confirm the identity of the unexpected peaks.

-

Action: Examine the mass spectrum of the shoulder or adjacent peak. If it corresponds to a mass shift of -1, -2, etc., from the fully deuterated internal standard, this confirms H/D exchange.

-

-

Chromatographic Optimization:

-

Rationale: Improving the peak shape of the internal standard can help in accurately integrating the correct peak.

-